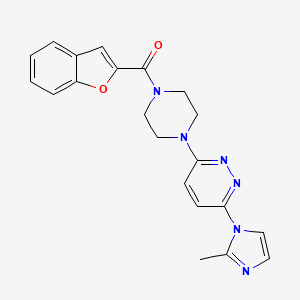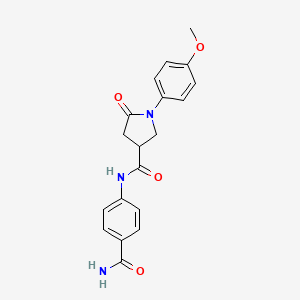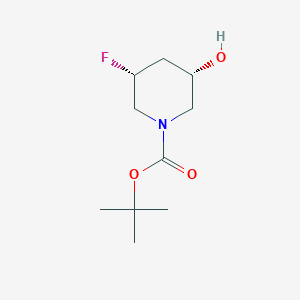
benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzofurans . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran and its derivatives have been synthesized using various methods. For example, one common strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
The synthesized (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl) benzofuran-2-yl) (phenyl)methanone analogs were confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary depending on the specific compound. For example, one derivative was found to be a pale yellow solid with a melting point of 182–188 °C .Scientific Research Applications
Synthesis and Chemical Applications
Convenient Synthesis of Derivatives Containing Benzofuran Moiety : A study by Abdelhamid et al. (2012) presents the synthesis of various compounds including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine derivatives containing the benzofuran moiety. These compounds were synthesized via reactions involving 5-hydroxy-l-benzofuran-2-ylpropenone and related compounds, showcasing the versatility of the benzofuran unit in constructing complex heterocyclic structures. This research underscores the potential of benzofuran derivatives in the development of new chemical entities with diverse applications in materials science and pharmaceutical chemistry Abdelhamid, Fahmi, & Alsheflo, 2012.
Antimicrobial Activity of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives for their antimicrobial properties. These compounds were prepared using amino substituted benzothiazoles and demonstrated variable antimicrobial activity against several bacterial and fungal strains. This study highlights the potential of benzofuran-related compounds in the development of new antimicrobials, further expanding the scientific research applications of such chemical entities Patel, Agravat, & Shaikh, 2011.
Biological and Medicinal Applications
Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids connected via a piperazine linker, showing potent antibacterial efficacy and biofilm inhibition. These compounds demonstrated significant activity against various bacterial strains, including MRSA and VRE, and inhibited the MurB enzyme, critical for bacterial cell wall synthesis. This study not only showcases the potential of benzofuran derivatives in addressing bacterial resistance but also highlights their role in inhibiting bacterial biofilms, an essential factor in persistent infections Mekky & Sanad, 2020.
Regioselective Synthesis and Theoretical Calculations of Bis(pyrido[2′,3′3,4]pyrazolo[1,5-a]pyrimidines)
: In a study by Sanad et al. (2021), regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer was achieved, offering insights into the regioselectivity observed in these reactions. Theoretical calculations, including DFT and MM2, helped elucidate the mechanism and regioselectivity, indicating the intricate relationship between molecular structure and chemical reactivity in benzofuran derivatives Sanad, Ahmed, Mekky, & Abdallah, 2021.
Future Directions
There is an urgent need to develop new therapeutic agents, and benzofuran and its derivatives have emerged as a promising scaffold for this purpose . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development, with an aim to help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-15-22-8-9-27(15)20-7-6-19(23-24-20)25-10-12-26(13-11-25)21(28)18-14-16-4-2-3-5-17(16)29-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLJEXUPOANMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)


![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide](/img/structure/B2871685.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)
![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)
